![molecular formula C23H21FN2O5 B2750815 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946333-07-9](/img/structure/B2750815.png)

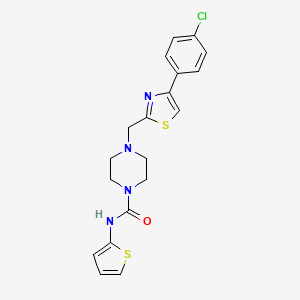

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

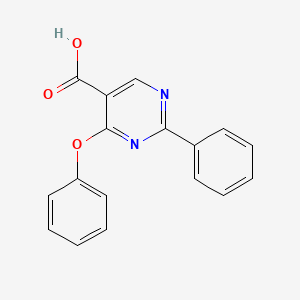

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O5 and its molecular weight is 424.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Mechanical Studies

A study conducted by Mary et al. (2020) synthesized compounds related to the specified chemical structure and explored their vibrational spectra and electronic properties. The research aimed at understanding the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), assessing their light harvesting efficiency (LHE) and free energy of electron injection. The study also examined the non-linear optical (NLO) activity and intramolecular interactions through natural bond orbital analysis. Molecular docking was performed to understand the binding interactions with Cyclooxygenase 1 (COX1), suggesting potential biomedical applications (Mary et al., 2020).

Anti-Lung Cancer Activity

Hammam et al. (2005) synthesized fluoro-substituted Benzo[b]pyran compounds, showing significant anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research highlights the compound's potential in developing new anticancer therapies (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, evaluating their solid-state structures and antioxidant activity. This study provided insights into the compounds' structural and chemical properties, emphasizing their significant antioxidant activity, which could have implications for medical and pharmaceutical applications (Chkirate et al., 2019).

Antimalarial Sulfonamides as COVID-19 Drug Candidates

Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and explored their potential as COVID-19 drug candidates through computational calculations and molecular docking studies. The research identified compounds with promising antimalarial and potential antiviral activities, offering new avenues for COVID-19 treatment strategies (Fahim & Ismael, 2021).

Wirkmechanismus

Target of Action

The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . The compound exhibits significant antibacterial activity, making it a potent inhibitor of these bacterial strains .

Mode of Action

The compound interacts with the bacterial biofilm, inhibiting its growth and formation . This interaction disrupts the bacterial community, preventing the bacteria from adhering to surfaces and forming the protective structure of the biofilm .

Biochemical Pathways

It is known that the compound’s antibacterial activity is linked to its ability to inhibit the formation of bacterial biofilms . This suggests that the compound may interfere with the signaling pathways that bacteria use to coordinate biofilm formation.

Result of Action

The compound’s antibacterial action results in the inhibition of bacterial biofilm formation . This disrupts the bacterial community, preventing the bacteria from adhering to surfaces and forming the protective structure of the biofilm . As a result, the bacteria are more susceptible to antibacterial agents and the immune response.

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins. It has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Molecular Mechanism

It is known to interact with enzymes such as cholinestrases and lipoxygenase

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c1-15-10-19(27)22(31-14-16-2-4-17(24)5-3-16)12-26(15)13-23(28)25-18-6-7-20-21(11-18)30-9-8-29-20/h2-7,10-12H,8-9,13-14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZUHTYIMXBUKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)

![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)

![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride](/img/structure/B2750751.png)

![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)